4-(2-Aminoethyl)benzenesulfonamide hydrochloride

Description

Fundamental Molecular Structure

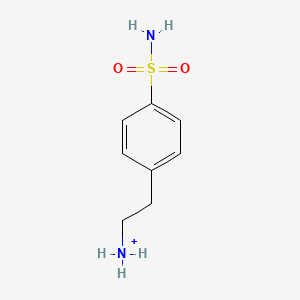

4-(2-Aminoethyl)benzenesulfonamide hydrochloride possesses the molecular formula C8H13ClN2O2S with a molecular weight of 236.71 daltons. The compound maintains the core benzenesulfonamide structure characteristic of this chemical class, featuring a benzene ring substituted with both an ethylamine side chain and a sulfonamide functional group. The hydrochloride formation occurs through protonation of the primary amine group in the ethyl side chain, resulting in the incorporation of a chloride counterion.

The structural framework consists of a para-substituted benzene ring where the sulfonamide group occupies the 1-position and the 2-aminoethyl substituent occupies the 4-position. This substitution pattern creates a symmetrical molecular architecture that influences both the electronic distribution and the crystallographic packing arrangements. The presence of the hydrochloride moiety introduces ionic character to the molecule, fundamentally altering its physical and chemical properties compared to the neutral base compound.

Crystallographic analysis reveals that the compound adopts specific spatial arrangements in the solid state that are stabilized through a combination of hydrogen bonding interactions and electrostatic forces. The sulfonamide nitrogen atoms serve as both hydrogen bond donors and acceptors, while the protonated ethylamine group participates in ionic interactions with the chloride counterion. These intermolecular interactions contribute to the overall stability of the crystal lattice and influence the compound's physical properties.

Geometric Parameters and Bond Analysis

The molecular geometry of this compound exhibits characteristic bond lengths and angles consistent with benzenesulfonamide derivatives. The sulfur-oxygen double bonds in the sulfonamide group maintain typical values around 1.43-1.45 Angstroms, while the sulfur-nitrogen bond exhibits partial double bond character with a length of approximately 1.63 Angstroms. The benzene ring maintains its aromatic character with carbon-carbon bond lengths averaging 1.39 Angstroms and bond angles of 120 degrees.

The ethyl side chain demonstrates conformational flexibility, with the carbon-carbon bond length of approximately 1.54 Angstroms and the carbon-nitrogen bond length of 1.47 Angstroms. The protonation of the terminal amine group results in slight elongation of the carbon-nitrogen bond compared to the neutral form, reflecting the increased ionic character of this interaction. The spatial arrangement of the ethyl chain relative to the benzene ring can adopt various conformations depending on the crystallographic environment and intermolecular interactions.

Torsional angles within the molecule reveal the relative orientations of functional groups. The sulfonamide group typically adopts a nearly planar arrangement with the benzene ring, while the ethyl side chain can exhibit rotational freedom around the carbon-carbon and carbon-nitrogen bonds. These geometric parameters directly influence the compound's interaction with biological targets and its overall molecular recognition properties.

Propriétés

IUPAC Name |

4-(2-aminoethyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S.ClH/c9-6-5-7-1-3-8(4-2-7)13(10,11)12;/h1-4H,5-6,9H2,(H2,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAERAFZPWNQKDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6325-22-0 | |

| Record name | NSC29832 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(2-Aminoethyl)benzenesulfonamide hydrochloride involves the reaction of 4-aminobenzenesulfonamide with 2-chloroethanol. This reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Aminoethyl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can modify the sulfonamide group.

Reduction: This reaction can affect the amino group.

Substitution: Commonly involves the amino or sulfonamide groups.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents like hydrogen peroxide.

Reduction: Often uses reducing agents such as sodium borohydride.

Substitution: Can involve reagents like alkyl halides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Applications De Recherche Scientifique

4-(2-Aminoethyl)benzenesulfonamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis.

Biology: Functions as a protease inhibitor, useful in studying protein interactions.

Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

Industry: Employed in the production of various chemical intermediates[5][5].

Mécanisme D'action

The compound exerts its effects primarily by inhibiting proteases. It binds to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. This mechanism is crucial in various biological processes and therapeutic applications .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison

Key Research Findings

Enzyme Inhibition: AEBSF (sulfonyl fluoride analog) exhibits irreversible inhibition of serine proteases like trypsin and chymotrypsin, making it superior for long-term enzyme inactivation . In contrast, this compound shows reversible inhibition and is more selective for NADPH oxidase . MAEBSF, with an N-methylated aminoethyl group, demonstrates reduced inhibitory efficacy against NADPH oxidase compared to the parent compound, highlighting the importance of the free amino group for binding .

Therapeutic Potential: In antifibrotic studies, this compound significantly reduced lung fibrosis in mice post-bleomycin challenge, with minimal emphysema observed histologically . Antifungal sulfonamides (e.g., Compound 3) showed moderate activity against Candida spp.

Structural-Activity Relationships (SAR): The aminoethyl group enhances solubility and target engagement in polar enzyme active sites, as seen in NADPH oxidase inhibition . Bulky substituents (e.g., biphenyl in Compound 3) reduce membrane permeability, explaining their lower antifungal efficacy .

Activité Biologique

4-(2-Aminoethyl)benzenesulfonamide hydrochloride, commonly referred to as sulfanilamide, is a compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

1. Antimicrobial Activity

The antimicrobial properties of 4-(2-aminoethyl)benzenesulfonamide have been extensively studied. In a comparative study of various benzenesulfonamides, this compound exhibited notable activity against several bacterial strains.

Table 1: Antimicrobial Activity (MIC values)

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| P. aeruginosa | 6.67 |

| S. typhi | 6.45 |

| B. subtilis | 6.63 |

| C. albicans | 6.63 |

| A. niger | 6.28 |

These results indicate that the compound is particularly effective against E. coli and S. aureus, making it a potential candidate for further development in treating infections caused by these pathogens .

2. Anti-inflammatory Properties

Research has demonstrated that 4-(2-aminoethyl)benzenesulfonamide exhibits significant anti-inflammatory effects. In vivo studies showed that this compound effectively inhibited carrageenan-induced paw edema in rats, indicating its potential as an anti-inflammatory agent.

Table 2: Anti-inflammatory Activity

| Time (h) | Inhibition (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

This data suggests that the compound can significantly reduce inflammation over time, which could be beneficial in treating conditions characterized by excessive inflammation .

3. Cardiovascular Effects

Recent studies have explored the effects of 4-(2-aminoethyl)benzenesulfonamide on coronary resistance and perfusion pressure, revealing its potential impact on cardiovascular health.

Table 3: Effects on Coronary Resistance

| Compound | Coronary Resistance Change (p-value) |

|---|---|

| Control | - |

| 4-(2-aminoethyl)benzenesulfonamide | Lowered (p = 0.05) |

| Other benzenesulfonamide derivatives | Varied |

The compound was found to decrease coronary resistance compared to control conditions, suggesting that it may interact with biomolecules involved in blood pressure regulation .

The biological activity of 4-(2-aminoethyl)benzenesulfonamide is believed to be mediated through its inhibition of carbonic anhydrases (CAs), which are essential for maintaining pH balance in biological systems.

- Carbonic Anhydrase Inhibition : The compound acts as an inhibitor of human carbonic anhydrases I, II, IX, and XII, which are involved in various physiological processes including respiration and acid-base balance .

5. Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

- A study indicated that it could potentially be developed for treating hypoxia-induced cancers due to its inhibitory effects on hCA IX, which is implicated in tumor progression .

- Another research focused on its pharmacokinetic properties using ADME models, suggesting favorable absorption and distribution characteristics that enhance its therapeutic potential .

Q & A

Q. What is the mechanism of action of 4-(2-Aminoethyl)benzenesulfonamide hydrochloride in inhibiting serine proteases?

This compound acts as an irreversible, broad-spectrum serine protease inhibitor by covalently modifying the active-site serine residue via its sulfonyl fluoride group. It primarily targets trypsin- and chymotrypsin-like enzymes, forming stable adducts that block catalytic activity. Unlike PMSF, it exhibits higher water solubility, lower toxicity, and greater stability in neutral pH conditions, making it suitable for in vitro assays requiring prolonged inhibition .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its skin corrosion/irritation hazard (Category 1B, H314), researchers must use PPE (gloves, goggles) and avoid inhalation of dust or aerosols. In case of skin contact, immediately rinse with water for 15 minutes. Store under inert gas (argon) in a cool, dry, ventilated area to prevent decomposition or reactions with glassware .

Q. How does its solubility profile compare to traditional protease inhibitors like PMSF?

this compound is water-soluble up to 100 mM, unlike PMSF, which requires organic solvents (e.g., ethanol or DMSO). This property reduces solvent interference in aqueous enzymatic assays and allows direct addition to cell lysates without precipitation .

Advanced Research Questions

Q. How can researchers optimize inhibitor concentration in fluorescence-based enzymatic assays?

In quantum dot FRET assays, pre-incubate trypsin with varying concentrations (e.g., 0–2500 µg/mL) of the inhibitor and monitor temporal changes in fluorescence ratios (Fd/Fa). Dose-response curves can identify the IC50, while control experiments without inhibitor validate specificity. Ensure inhibitor excess over enzyme concentration to achieve complete inactivation .

Q. What strategies are employed to assess its stability under diverse experimental conditions?

Stability can be evaluated via:

- pH dependence : Incubate the compound in buffers across pH 3–9 and measure residual inhibitory activity using chromogenic substrates.

- Thermal stability : Heat samples to 25–60°C and analyze degradation by HPLC or mass spectrometry.

- Long-term storage : Monitor activity after storage under recommended conditions (argon, 2–8°C) versus ambient air to assess oxidation or hydrolysis risks .

Q. How is this compound utilized in synthesizing carbonic anhydrase inhibitors?

The primary amine group enables derivatization via acylation or heterocyclization. For example, reacting it with 2-chloroacetyl chloride forms a thiazolidinone intermediate, which is further functionalized with isatin derivatives to yield sulfonamide-based carbonic anhydrase inhibitors. Purify intermediates via column chromatography and validate structures using NMR and elemental analysis .

Q. How should researchers address gaps in toxicological data for this compound?

While acute toxicity data are unavailable, adopt precautionary measures:

Q. What experimental designs resolve contradictions in reported inhibitory efficiencies?

Discrepancies may arise from differences in enzyme sources (e.g., recombinant vs. native), assay buffers, or incubation times. Standardize protocols by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.